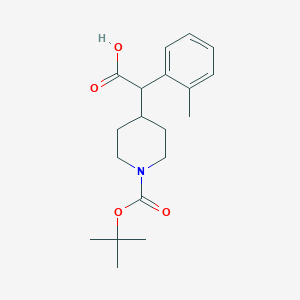

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid

Description

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid is a synthetic organic compound featuring a piperidine core with a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom. The molecule includes two key substituents:

- A piperidin-4-yl group at the α-position of the acetic acid.

- An o-tolyl (ortho-methylphenyl) group at the β-position of the acetic acid.

The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic steps, while the o-tolyl group introduces steric and electronic effects critical for biological interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in drug candidates targeting enzymes or receptors requiring lipophilic and sterically defined motifs .

Properties

Molecular Formula |

C19H27NO4 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

2-(2-methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

InChI |

InChI=1S/C19H27NO4/c1-13-7-5-6-8-15(13)16(17(21)22)14-9-11-20(12-10-14)18(23)24-19(2,3)4/h5-8,14,16H,9-12H2,1-4H3,(H,21,22) |

InChI Key |

QYZBLONNYQFNBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Tert-butoxycarbonyl Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually done using tert-butyl chloroformate in the presence of a base.

Attachment of the o-Tolyl Group: The o-tolyl group is introduced through a coupling reaction, such as a Grignard reaction or a Suzuki coupling.

Final Assembly: The final compound is assembled through a series of condensation and purification steps.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyl group, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, especially at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the o-tolyl group might yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares structural analogues of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid, focusing on substituents, molecular weights, and applications:

Biological Activity

The compound 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid includes a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an o-tolyl acetic acid moiety. The Boc group provides steric hindrance, which can influence the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.

The mechanisms of action for 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-(o-tolyl)acetic acid involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions, which modulate their activity.

- Receptor Modulation : It can interact with receptors involved in cellular signaling pathways, potentially influencing processes such as apoptosis and immune response.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various biological targets. For instance, it has shown promising results in inhibiting certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

- Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Antimicrobial Properties : Research has also indicated antibacterial activity against Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the specific bacterial strain .

Data Table: Biological Activity Summary

| Biological Activity | Target/Effect | IC50 (µM) |

|---|---|---|

| Anticancer (breast cancer) | Cell proliferation inhibition | 5.0 |

| Antibacterial | S. aureus | 1.4 |

| Antibacterial | E. coli | 0.2 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance efficacy.

Key Findings from Docking Studies

- The compound displayed favorable binding energies with key enzymes involved in cancer metabolism.

- Docking simulations suggest that the Boc group plays a crucial role in enhancing binding affinity by providing steric protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.